6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a fluorophenyl ring
Mechanism of Action
Target of Action
The primary targets of 6-(2-fluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell growth and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it prevents the progression from the G1 phase to the S phase and from the G2 phase to mitosis. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation . This is due to the disruption of the cell cycle caused by the inhibition of CDKs. In some cases, this can lead to the induction of apoptosis, resulting in the death of the cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, including this compound, have been shown to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It is known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms . These mechanisms include inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can exhibit broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can exert anti-inflammatory effects in vivo via inhibition of inflammatory mediators and suppression of cellular immune responses .
Metabolic Pathways
It is known that pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Transport and Distribution
It is known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms .
Subcellular Localization
It is known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Ring: The fluorophenyl ring can be attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
6-(2-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBMXFFGGPING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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